molecular formula C6H6N4S B3211082 Thiazolo[5,4-c]pyridine, 2-hydrazinyl- CAS No. 108310-80-1

Thiazolo[5,4-c]pyridine, 2-hydrazinyl-

Cat. No. B3211082
CAS RN: 108310-80-1
M. Wt: 166.21 g/mol
InChI Key: CBQJRAUFNPLLEF-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridine, 2-hydrazinyl- is a nitrogen and sulphur containing heterocyclic aromatic molecule . The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulphur .


Synthesis Analysis

The synthesis of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- involves the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- was elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The structures of the newly synthesized compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine, 2-hydrazinyl- derivatives have been synthesized through classical Hantzsch thiazole methodologies . The advantage of this method is that there is much scope for generating a class of novel thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thiazolo[5,4-c]pyridine, 2-hydrazinyl- were analyzed using IR spectroscopy, 1H NMR and 13C NMR spectroscopy, mass spectrometry, and elemental analyses .

Scientific Research Applications

Organic Synthesis

Thiazolo[5,4-c]pyridine derivatives are significant in the field of organic synthesis . They are part of a larger class of organic compounds known as pyridine-based heterocyclic derivatives, which constitute an important part of modern-day drugs arsenal . The synthetic techniques for thiazolo[5,4-c]pyridine bicyclic scaffold construction starting from pyridine derivatives followed by thiazole heterocycle annulation have been developed over the years .

Medicinal Chemistry

Thiazolo[5,4-c]pyridine derivatives are crucial in medicinal chemistry. They are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities . For instance, they exhibit high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.

Drug Development

Thiazolo[5,4-c]pyridine derivatives are used in drug development. Some representatives of this class have been reported as histamine H3 receptor antagonists . They are also used in the design of pharmaceutical drugs and are one of the basic components of more than 7000 existing drug molecules with clinical applications .

Anticancer Research

Thiazolo[5,4-c]pyridine derivatives have shown potential in anticancer research. The anticancer efficacy of certain compounds against MCF-7, a breast cancer cell line, has been compared to the standard anticancer drug doxorubicin .

Inhibitors of DNA Gyrase

Some representatives of thiazolo[5,4-c]pyridine derivatives are inhibitors of DNA gyrase . DNA gyrase is an enzyme that introduces supercoiling into DNA. Inhibitors of this enzyme can be used as antibacterial agents.

SARS-CoV-2 Glycoprotein Inhibitors

Thiazolo[5,4-c]pyridine derivatives have been established as inhibitors of SARS-CoV-2 glycoprotein . This suggests potential applications in the treatment of COVID-19.

Functional Organic Materials

Thiazolo[5,4-c]pyridine derivatives are valuable functional organic materials . This suggests potential applications in the field of materials science.

Synthesis of Highly Functionalized Derivatives

Thiazolo[5,4-c]pyridine derivatives are used in the synthesis of highly functionalized derivatives . A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including 5-amino-7-(aryl)-8-nitro-N’-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives is successfully achieved via a five-component cascade reaction utilizing cyanoacetohydrazide .

Mechanism of Action

Target of Action

Thiazolo[5,4-c]pyridine, 2-hydrazinyl-, also known as {[1,3]thiazolo[5,4-c]pyridin-2-yl}hydrazine, is a complex organic compound that interacts with a variety of biological targetsSome thiazolo[4,5-b]pyridines have been reported as histamine h3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with a wide range of receptor targets . The interaction between the compound and its targets can lead to a variety of physiological effects.

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Future Directions

Thiazolo[5,4-c]pyridine, 2-hydrazinyl- and its derivatives have shown promising results in the field of medicinal chemistry . Future research could focus on the design and synthesis of novel thiazolo [5,4- b ]pyridine analogues with enhanced anti-inflammatory activities and minimum toxicity .

properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-6-9-4-1-2-8-3-5(4)11-6/h1-3H,7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJRAUFNPLLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293196
Record name 2-Hydrazinylthiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108310-80-1
Record name 2-Hydrazinylthiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108310-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinylthiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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